molecular formula C18H26N2O5 B1205710 1-[4-Carboxy-2-(3-pentylamino)phenyl]-5,5'-DI(hydroxymethyl)pyrrolidin-2-one

1-[4-Carboxy-2-(3-pentylamino)phenyl]-5,5'-DI(hydroxymethyl)pyrrolidin-2-one

Cat. No.: B1205710
M. Wt: 350.4 g/mol
InChI Key: BNIJJJRESBVRNB-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-Carboxy-2-(3-Pentylamino)Phenyl]-5,5’-Di(Hydroxymethyl)Pyrrolidin-2-One involves multiple steps:

    Formation of the Benzoic Acid Derivative: The initial step involves the preparation of a benzoic acid derivative with appropriate substituents.

    Amination: The introduction of the pentylamino group at position 2 of the benzoic acid derivative.

    Pyrrolidinone Formation: The final step involves the formation of the pyrrolidinone ring with hydroxymethyl groups at positions 5 and 5’.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[4-Carboxy-2-(3-Pentylamino)Phenyl]-5,5’-Di(Hydroxymethyl)Pyrrolidin-2-One can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl groups can be oxidized to form carboxylic acids.

    Reduction: The carboxylic acid group can be reduced to form alcohols.

    Substitution: The amino group can participate in substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

1-[4-Carboxy-2-(3-Pentylamino)Phenyl]-5,5’-Di(Hydroxymethyl)Pyrrolidin-2-One has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-Carboxy-2-(3-Pentylamino)Phenyl]-5,5’-Di(Hydroxymethyl)Pyrrolidin-2-One involves its interaction with specific molecular targets. For example, it has been studied for its ability to inhibit neuraminidase, an enzyme involved in the replication of influenza viruses . This inhibition occurs through the binding of the compound to the active site of the enzyme, preventing its normal function.

Comparison with Similar Compounds

Similar Compounds

    1-[4-Carboxy-2-(3-Pentylamino)Phenyl]-5-Aminomethyl-5-Hydroxymethyl-Pyrrolidin-2-One:

    Benzoic Acid Derivatives: Compounds with similar benzoic acid backbones but different substituents.

Uniqueness

1-[4-Carboxy-2-(3-Pentylamino)Phenyl]-5,5’-Di(Hydroxymethyl)Pyrrolidin-2-One is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit neuraminidase sets it apart from other similar compounds.

Properties

Molecular Formula

C18H26N2O5

Molecular Weight

350.4 g/mol

IUPAC Name

4-[2,2-bis(hydroxymethyl)-5-oxopyrrolidin-1-yl]-3-(pentan-3-ylamino)benzoic acid

InChI

InChI=1S/C18H26N2O5/c1-3-13(4-2)19-14-9-12(17(24)25)5-6-15(14)20-16(23)7-8-18(20,10-21)11-22/h5-6,9,13,19,21-22H,3-4,7-8,10-11H2,1-2H3,(H,24,25)

InChI Key

BNIJJJRESBVRNB-UHFFFAOYSA-N

SMILES

CCC(CC)NC1=C(C=CC(=C1)C(=O)O)N2C(=O)CCC2(CO)CO

Canonical SMILES

CCC(CC)NC1=C(C=CC(=C1)C(=O)O)N2C(=O)CCC2(CO)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of the above ester (0.07 g, 0.19 mmol) in 1 N sodium hydroxide (1 mL) was stirred at ambient temperature for 12 h. Upon acidification of the reaction mixture with glacial acetic acid, a solid precipitated. This solid was collected by filtration and dried to give 0.05 g (75%) of the title compound as a white solid, mp 220-221° C.
Name
ester
Quantity
0.07 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Yield
75%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[4-Carboxy-2-(3-pentylamino)phenyl]-5,5'-DI(hydroxymethyl)pyrrolidin-2-one
Reactant of Route 2
1-[4-Carboxy-2-(3-pentylamino)phenyl]-5,5'-DI(hydroxymethyl)pyrrolidin-2-one
Reactant of Route 3
1-[4-Carboxy-2-(3-pentylamino)phenyl]-5,5'-DI(hydroxymethyl)pyrrolidin-2-one
Reactant of Route 4
1-[4-Carboxy-2-(3-pentylamino)phenyl]-5,5'-DI(hydroxymethyl)pyrrolidin-2-one
Reactant of Route 5
1-[4-Carboxy-2-(3-pentylamino)phenyl]-5,5'-DI(hydroxymethyl)pyrrolidin-2-one
Reactant of Route 6
1-[4-Carboxy-2-(3-pentylamino)phenyl]-5,5'-DI(hydroxymethyl)pyrrolidin-2-one

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